2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC13675279
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13N3O4 |
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Molecular Weight | 311.29 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-ynylamino)isoindole-1,3-dione |
Standard InChI | InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21) |
Standard InChI Key | UKLSNEYLHJEMPO-UHFFFAOYSA-N |
SMILES | C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Canonical SMILES | C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione, has a molecular formula of and a molecular weight of 311.29 g/mol . Its structure comprises three key domains:
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Isoindoline-1,3-dione core: A bicyclic system providing rigidity and electronic stability for CRBN interactions.
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2,6-Dioxopiperidin-3-yl group: A glutarimide ring critical for binding to the CRBN E3 ubiquitin ligase .
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Propargylamino substituent: A terminal alkyne group at the 4-position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
The structural distinction from analogous compounds, such as 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (CAS 2098487-39-7), lies in the replacement of the ether linkage (–O–) with an amine (–NH–), enhancing nucleophilic reactivity and conjugation versatility .
Table 1: Comparative Structural Analysis
Feature | Target Compound (CAS 2154342-25-1) | Analog (CAS 2098487-39-7) |
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Substituent at 4-position | Propargylamino (–NH–C≡CH) | Propargyloxy (–O–C≡CH) |
Molecular Formula | ||
Molecular Weight | 311.29 g/mol | 312.28 g/mol |
Key Application | PROTAC linker synthesis | E3 ligase recruitment |
Synthesis and Characterization
Synthetic Routes
The synthesis typically begins with pomalidomide (4-amino-thalidomide analog) as the starting material. A nucleophilic aromatic substitution (SAr) reaction introduces the propargylamino group via reaction with propargylamine under basic conditions . Key steps include:
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Activation of the 4-position: Selective deprotection or halogenation to generate a reactive site.
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Substitution with propargylamine: Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
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Purification: Chromatographic separation to eliminate byproducts like glutarimide-displaced impurities, a common issue in IMiD syntheses .
“Scavenging with taurine post-synthesis effectively minimizes glutarimide-related impurities, ensuring >95% purity for downstream applications.”
Analytical Characterization
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Spectroscopic Data:
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Chromatographic Purity: Reverse-phase HPLC (C18 column) confirms ≥98% purity using a water-acetonitrile gradient .
Biological Activity and Mechanisms
CRBN-Mediated Protein Degradation
The compound’s dioxopiperidinyl group facilitates high-affinity binding to CRBN ( ≈ 1.2 µM), enabling recruitment of E3 ligase complexes to target proteins . Upon conjugation to a target-binding ligand (e.g., kinase inhibitor), the resulting PROTAC induces ubiquitination and proteasomal degradation of the protein of interest.
Table 2: Key Pharmacodynamic Properties
Parameter | Value | Method |
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CRBN Binding Affinity () | 1.2 µM | Surface Plasmon Resonance (SPR) |
Degradation Efficiency () | 10 nM (BRD4) | Cellular Western Blot |
Selectivity | >100-fold vs. off-targets | Proteome-wide Profiling |
Click Chemistry Applications
The propargylamino group enables site-specific conjugation to azide-modified biomolecules (e.g., antibodies, oligonucleotides) via CuAAC. This has been leveraged to construct:
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Bifunctional Degraders: Covalent linkage to target inhibitors (e.g., BET bromodomain ligands) for cancer therapy.
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Diagnostic Probes: Fluorescent or radiolabeled derivatives for imaging ubiquitination dynamics .
Challenges and Future Directions
Synthetic and Stability Challenges
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Byproduct Formation: Competing nucleophilic acyl substitution during synthesis yields glutarimide impurities . Mitigation strategies include taurine scavenging and temperature control.
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Propargyl Group Oxidation: Susceptibility to oxidative dimerization necessitates storage under inert atmosphere.
Therapeutic Opportunities
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Solid Tumor Targeting: Conjugation to PD-L1 inhibitors for immune checkpoint blockade.
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Neurological Disorders: CRBN-dependent degradation of tau aggregates in Alzheimer’s disease models.
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